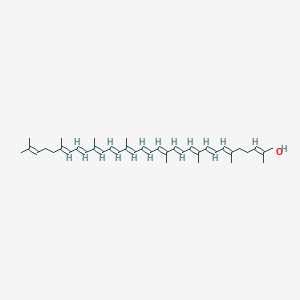![molecular formula C13H19ClN2O2 B018829 4-[(4-Methylpiperazin-1-yl)methyl]benzoesäure-Dihydrochlorid CAS No. 106261-49-8](/img/structure/B18829.png)
4-[(4-Methylpiperazin-1-yl)methyl]benzoesäure-Dihydrochlorid
Übersicht
Beschreibung
Stearidonic acid ethyl ester is an esterified form of stearidonic acid, a polyunsaturated omega-3 fatty acid. This compound is notable for its four double bonds and is less water-soluble than its free acid form, making it more suitable for dietary supplements and research applications . Stearidonic acid ethyl ester is derived from natural oils such as echium and black currant seed .
Wissenschaftliche Forschungsanwendungen
Stearidonsäureethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Er wird verwendet, um die Eigenschaften und Reaktionen von Omega-3-Fettsäuren und ihren Estern zu untersuchen.
Industrie: Stearidonsäureethylester wird in der Formulierung von Nahrungsergänzungsmitteln und Nutrazeutika verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Stearidonsäureethylester beinhaltet seine Einarbeitung in Zellmembranen, wo er die Membranfluidität und die Aktivität membrangebundener Enzyme und Rezeptoren beeinflusst . Die Verbindung kann Signalwege und die Produktion von Entzündungsmediatoren modulieren und so zu ihren potenziellen gesundheitlichen Vorteilen beitragen . Die Esterform erhöht seine Löslichkeit und Stabilität, wodurch es in diesen Rollen effektiver wird.
Ähnliche Verbindungen:
- Eicosapentaensäureethylester
- Docosahexaensäureethylester
- Alpha-Linolensäureethylester
Vergleich: Stearidonsäureethylester ist aufgrund seiner vier Doppelbindungen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Im Vergleich zu Eicosapentaensäure- und Docosahexaensäureethylestern wird Stearidonsäureethylester im Körper leichter in Eicosapentaensäure umgewandelt . Dies macht es zu einer wertvollen pflanzlichen Quelle für Omega-3-Fettsäuren, insbesondere für Personen, die keinen Fisch konsumieren .
Safety and Hazards
The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
The mechanism of action of stearidonic acid ethyl ester involves its incorporation into cellular membranes, where it influences membrane fluidity and the activity of membrane-bound enzymes and receptors . The compound can modulate signaling pathways and the production of inflammatory mediators, contributing to its potential health benefits . The ester form enhances its solubility and stability, making it more effective in these roles.
Similar Compounds:
- Eicosapentaenoic acid ethyl ester
- Docosahexaenoic acid ethyl ester
- Alpha-linolenic acid ethyl ester
Comparison: Stearidonic acid ethyl ester is unique due to its four double bonds, which confer distinct chemical and biological properties. Compared to eicosapentaenoic acid and docosahexaenoic acid ethyl esters, stearidonic acid ethyl ester is more readily converted to eicosapentaenoic acid in the body . This makes it a valuable plant-based source of omega-3 fatty acids, especially for individuals who do not consume fish .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Stearidonsäureethylester kann durch Veresterung von Stearidonsäure mit Ethanol synthetisiert werden. Diese Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators wie Schwefelsäure oder Salzsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in ihre Esterform sicherzustellen .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Stearidonsäureethylester häufig die Umesterung von Ölen, die reich an Stearidonsäure sind. So kann beispielsweise modifiziertes Sojaöl einer Ethanolysis unterzogen werden, um alle Triglyceride in ihre entsprechenden Fettsäureethylester umzuwandeln . Dieser Prozess ist effizient und skalierbar, wodurch er sich für die großtechnische Produktion eignet.
Analyse Chemischer Reaktionen
Reaktionstypen: Stearidonsäureethylester durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Doppelbindungen in Stearidonsäureethylester machen ihn anfällig für Oxidation, was zur Bildung von Hydroperoxiden und anderen Oxidationsprodukten führt.
Reduktion: Reduktionsreaktionen können die Doppelbindungen in Einfachbindungen umwandeln, was zu einem stärker gesättigten Ester führt.
Hydrolyse: Säure- oder basenkatalysierte Hydrolyse von Stearidonsäureethylester ergibt Stearidonsäure und Ethanol.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Ozon.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig zur Reduktion verwendet.
Hydrolyse: Salzsäure oder Natriumhydroxid können als Katalysatoren für Hydrolysereaktionen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Hydroperoxide und andere oxidative Derivate.
Reduktion: Gesättigte Fettsäureethylester.
Hydrolyse: Stearidonsäure und Ethanol.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride involves the reaction of 4-methylpiperazine with benzyl chloroformate to obtain 4-(benzyloxycarbonyl)-1-methylpiperazine. This compound is then reacted with 4-carboxybenzaldehyde to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde, which is subsequently oxidized to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. The final step involves the formation of the dihydrochloride salt of the acid using hydrochloric acid.", "Starting Materials": [ "4-methylpiperazine", "benzyl chloroformate", "4-carboxybenzaldehyde", "oxidizing agent", "hydrochloric acid" ], "Reaction": [ "4-methylpiperazine + benzyl chloroformate -> 4-(benzyloxycarbonyl)-1-methylpiperazine", "4-(benzyloxycarbonyl)-1-methylpiperazine + 4-carboxybenzaldehyde -> 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde", "4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde + oxidizing agent -> 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid", "4-[(4-methylpiperazin-1-yl)methyl]benzoic acid + 2HCl -> 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride" ] } | |
| 106261-49-8 | |
Molekularformel |
C13H19ClN2O2 |
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);1H |
InChI-Schlüssel |
LODDFOVRTJETGH-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl |
Kanonische SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl |
Aussehen |
Powder |
| 106261-49-8 | |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride; |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)
![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)



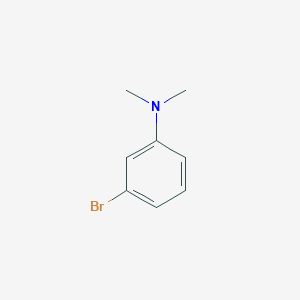
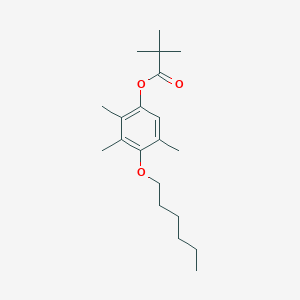
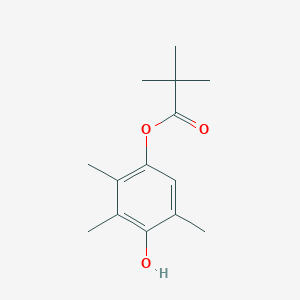

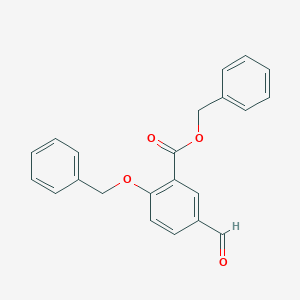
![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)

